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Compound of Interest

Compound Name: 2-Ethylethcathinone

CAS No.: 1439439-82-3

Cat. No.: B1652421

Get Quote

Executive Summary The rapid proliferation of New Psychoactive Substances (NPS) demands

agile analytical frameworks. 2-Ethylethcathinone (2-EEC), a structural isomer of

diethylcathinone and homolog of 4-MEC, represents a specific challenge in forensic toxicology

due to the absence of direct metabolic literature. This technical guide provides a high-

confidence, predictive metabolic map for 2-EEC in mammals. By synthesizing Structure-Activity

Relationships (SAR) from established cathinone metabolism (4-MEC, 2-MMC, Ethcathinone),

we delineate the critical Phase I and Phase II biotransformations required for accurate LC-

HRMS/MS identification.

Compound Characterization & Pharmacophore
Analysis
To predict the metabolic fate of 2-EEC, we must first deconstruct its lability points. Unlike

simple cathinone, 2-EEC possesses two distinct ethyl chains that serve as primary sites for

enzymatic attack.
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IUPAC Name: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one

Molecular Formula: C₁₃H₁₉NO

Monoisotopic Mass (Neutral): 205.1467 Da

Protonated Precursor [M+H]⁺: 206.1546 Da

Structural Lability Points[1]
-Keto Group: Highly susceptible to stereoselective reduction by cytosolic reductases (e.g.,
carbonyl reductases).

N-Ethyl Moiety: A target for N-dealkylation mediated by CYP450 isoforms (primarily

CYP2C19 and CYP2D6).

2-Ethyl Phenyl Substituent: The ortho-ethyl group introduces steric hindrance but remains a

target for alkyl hydroxylation (benzylic or terminal carbon oxidation).

Predicted Metabolic Pathways (In Silico & SAR)
Based on the metabolic profiles of 4-methylethcathinone (4-MEC) and 2-methylmethcathinone

(2-MMC), 2-EEC is expected to undergo extensive Phase I metabolism followed by Phase II

conjugation.

Phase I Biotransformations[1][2]
N-Deethylation (Nor-2-EEC): The oxidative removal of the N-ethyl group is a dominant

pathway for ethcathinone derivatives. This yields the primary amine metabolite.[1]

-Keto Reduction (Dihydro-2-EEC): Reduction of the carbonyl oxygen to a hydroxyl group
creates a diastereomeric pair of alcohol metabolites (ephedrine/pseudoephedrine analogs).
This often overlaps with N-dealkylation.

Ring Alkyl Hydroxylation: The 2-ethyl side chain on the phenyl ring is oxidized to 1'-

hydroxyethyl (benzylic) or 2'-hydroxyethyl derivatives.

Carboxylation: Further oxidation of the hydroxyethyl metabolite may yield the corresponding

carboxylic acid, though this is kinetically slower than simple hydroxylation.
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Phase II Conjugation[1][3]
Glucuronidation: The hydroxyl groups formed via keto-reduction or alkyl hydroxylation serve

as anchor points for UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety

(+176.0321 Da).

Visualization of Metabolic Pathways
The following diagram maps the predicted cascade from parent drug to terminal metabolites.
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Figure 1: Predicted Phase I and Phase II metabolic map for 2-Ethylethcathinone based on

structural homology.

Experimental Validation Protocol
To confirm these predictions, a rigorous in vitro incubation using Human Liver Microsomes

(HLM) is required. This protocol ensures the capture of short-lived Phase I intermediates and

stable Phase II conjugates.

Materials
Substrate: 2-EEC HCl (10 µM final concentration).

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
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Cofactors:

NADPH Regenerating System: (Phase I)

UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II)

Alamethicin: (Pore-forming peptide to allow UDPGA entry).

Workflow: HLM Incubation & Analysis
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Figure 2: Step-by-step workflow for in vitro metabolic stability and metabolite identification.

Analytical Parameters (LC-HRMS)
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 12 minutes.

MS Mode: Positive Electrospray Ionization (ESI+).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1652421?utm_src=pdf-body-href
https://www.benchchem.com/product/b1652421?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Range:m/z 50–600.

Predicted Mass Spectrometry Data
The following table summarizes the theoretical mass spectral data necessary for building

inclusion lists in MassHunter, Analyst, or Xcalibur software.
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Diagnostic Fragmentation (MS/MS)[1]
Tropylium Ion Formation: The ethyl-substituted phenyl ring will likely generate a

characteristic tropylium ion at m/z 119.0855 (C₉H₁₁⁺) for the parent, or m/z 135.0804

(C₉H₁₁O⁺) for the hydroxylated ring metabolite.

Immonium Ions: The N-ethyl moiety often yields low mass fragments. Loss of water from the

reduced metabolites (M2, M4) is a common neutral loss (-18.0106 Da).

Toxicological Implications[3][4][5][6]
Understanding the metabolism of 2-EEC is vital for interpreting forensic casework:

Bioactivation vs. Detoxification:

N-dealkylation (M1): Primary amines in the cathinone series often retain significant

potency at the dopamine transporter (DAT). M1 may be bio-active.[2]
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-Keto Reduction (M2): This generally reduces dopaminergic potency but may increase
adrenergic effects (similar to the cathinone-to-ephedrine shift).

Detection Windows:

The parent compound (2-EEC) may have a short half-life in blood due to rapid reduction.

Target Biomarkers: The reduced metabolite (M2) and the N-dealkylated metabolite (M1)

are likely the most abundant markers in urine, offering a wider detection window than the

parent drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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